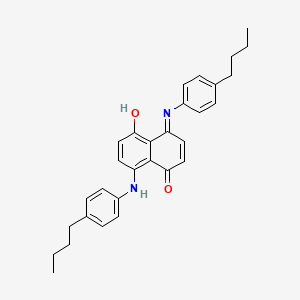
4,8-Bis(4-butylanilino)naphthalene-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Bis(4-butylanilino)naphthalene-1,5-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and industrial applications. This compound is characterized by the presence of two butylanilino groups attached to the naphthalene-1,5-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis(4-butylanilino)naphthalene-1,5-dione typically involves the reaction of naphthalene-1,5-dione with 4-butylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4,8-Bis(4-butylanilino)naphthalene-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
4,8-Bis(4-butylanilino)naphthalene-1,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,8-Bis(4-butylanilino)naphthalene-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to various biological effects. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Naphthoquinone: The parent compound with similar structural features.
Lawsone: A naturally occurring naphthoquinone with biological activities.
Juglone: Another naphthoquinone derivative with antimicrobial properties.
Uniqueness
4,8-Bis(4-butylanilino)naphthalene-1,5-dione is unique due to the presence of butylanilino groups, which can influence its chemical reactivity and biological activities. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to other naphthoquinones.
Propiedades
Número CAS |
85557-84-2 |
|---|---|
Fórmula molecular |
C30H32N2O2 |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
8-(4-butylanilino)-4-(4-butylphenyl)imino-5-hydroxynaphthalen-1-one |
InChI |
InChI=1S/C30H32N2O2/c1-3-5-7-21-9-13-23(14-10-21)31-25-17-19-28(34)30-26(18-20-27(33)29(25)30)32-24-15-11-22(12-16-24)8-6-4-2/h9-20,31,34H,3-8H2,1-2H3 |
Clave InChI |
QLNPNKLLIVNTCR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)NC2=C3C(=O)C=CC(=NC4=CC=C(C=C4)CCCC)C3=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




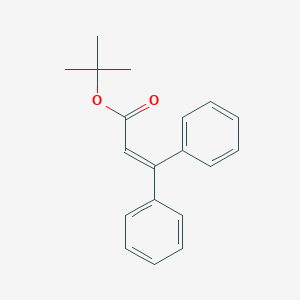
![N-(2-Ethylhexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14407842.png)
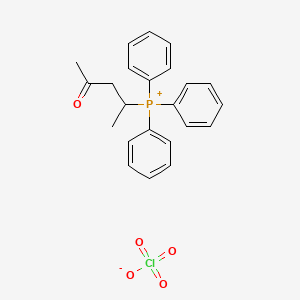
![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)
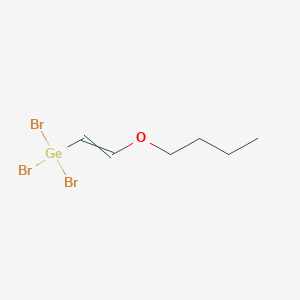

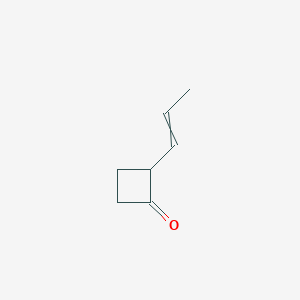


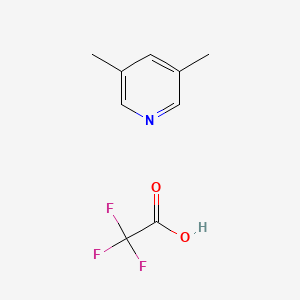
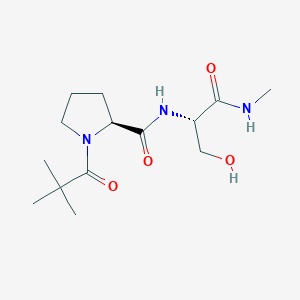
![Triphenyl[1-(trimethylsilyl)ethylidene]-lambda~5~-phosphane](/img/structure/B14407894.png)
